molecular formula C19H17F3N4OS B2660417 N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 391938-64-0

N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2660417
CAS No.: 391938-64-0
M. Wt: 406.43
InChI Key: PBGBAJPZPUJTPS-UHFFFAOYSA-N
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Description

N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylthio and m-Tolyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethylbenzamide Moiety: This step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Chemistry:

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: Potential use in developing new antibiotics.

    Anticancer Research: Investigated for its ability to inhibit specific cancer cell lines.

Industry:

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of various drugs.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

  • N-((5-(methylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
  • N-((5-(methylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Comparison:

  • Structural Differences: Variations in the position of the tolyl group (m-tolyl, p-tolyl, o-tolyl) can influence the compound’s reactivity and biological activity.
  • Unique Properties: The specific arrangement of functional groups in N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide provides unique steric and electronic properties, making it distinct in its class.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4OS/c1-12-6-5-7-13(10-12)26-16(24-25-18(26)28-2)11-23-17(27)14-8-3-4-9-15(14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGBAJPZPUJTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SC)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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